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The following table outlines the established treatment cycles from human clinical trials, which provide the

most direct guidance for dosing schedules.

Dosing .
Phase / . Maximum
Patient Schedule Recommended Key
Study . Tolerated Dose L
Population (Cycle = 28 Phase Il Dose Findings
Type days) (MTD)
ays

| Phase I (Solid Tumors) [1] | Japanese patients with relapsed/refractory solid tumors | Days 1-21: Twice-
daily oral administration Days 22-28: Rest period | Not reached (up to 1000 mg twice daily) | 800 mg twice
daily | Well-tolerated; main AEs were grade 1-2 diarrhea, abdominal pain, nausea. | | Phase I (Hematologic
Malignancies) [2] | Patients with relapsed/refractory leukemia (AML, MDS, etc.) | Days 1-21: Twice-daily
oral administration Days 22-28: Rest period | Not reached (up to 900 mg twice daily) | Not determined
(study halted) | Well-tolerated; frequent grade 1-2 diarrhea; showed modest activity (hematological

improvement). |

Preclinical Dosing and Protocols

For in-vivo studies, the referenced research used the following dosing regimens, which can inform your

experimental design:

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s542350?utm_src=pdf-body
https://www.smolecule.com/products/s542350?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC6105164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4509631/
https://www.smolecule.com/products/s542350?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

¢ In vivo efficacy in xenograft models: Salirasib was administered intraperitoneally at 10 mg/kg and
significantly inhibited tumor growth without causing weight loss in mice bearing HepG2 subcutaneous
xenografts [3].

¢ In vivo dosage range: Another study reported effective oral dosing in mice at 40, 60, or 80 mg/kg
daily, which significantly and dose-dependently inhibited tumor growth [4].

Example In-Vitro Experimental Protocol

This detailed methodology is based on a study investigating the effect of Salirasib on Hepatocarcinoma Cell

Lines (HepG2, Huh7, Hep3B) [3]. You can adapt this protocol for your own cell-based assays.

1. Objective To evaluate the in-vitro effect of Salirasib on cell growth, proliferation, and apoptosis in

human cancer cell lines.

2. Materials

e Cell Lines: e.g., HepG2, Huh7, Hep3B.

e Compound: Salirasib (FTS), dissolved in DMSO (e.g., 100 mM stock solution).

e Controls: Culture medium with 0.1% DMSO (vehicle control).

e Assay Kits: WST-1 or MTT for cell viability, BrdU for DNA synthesis, Caspase-Glo 3/7 for apoptosis,
etc.

3. Methodology

¢ Cell Plating:
o Plate cells in 96-well plates (~5x102 cells/well) for viability/activity assays or 6-well plates (~1-
5x10° cells/well) for cell count, RNA/protein analysis.
o Allow cells to adhere overnight.
¢ Treatment:
o Prepare medium containing Salirasib (typical tested range: 25-200 pM) or 0.1% DMSO vehicle
control.
o Replace medium with treatment medium. For time-course experiments, refresh treatment
medium dalily.
e Analysis Timeline:
Cell Viability (IC50): Treat cells for 72 hours, then measure with WST-1/MTT assay [3] [5].
Proliferation (BrdU): Assess DNA synthesis after 24 or 48 hours of treatment [3].
Cell Cycle: Analyze by flow cytometry after 24, 48, and 72 hours of treatment [3].
Apoptosis (Caspase 3/7): Measure activity after 24 hours of treatment [3].
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o Signaling Pathways: Harvest proteins for Western Blot or Ras activity assays after 24-48
hours of treatment [3].

Mechanism of Action & Experimental Considerations

The diagrams below illustrate Salirasib's mechanism and a typical in-vitro workflow.
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¢ Primary Efficacy Gaps: As a single agent, Salirasib often induces stable disease rather than
tumor regression [1]. Its effects are more pronounced in combination therapies.

e Key Combination Insight: Preclinically, Salirasib potently sensitizes hepatocarcinoma cells to
TRAIL-induced apoptosis [6]. It also shows synergistic effects with proteasome inhibitors (e.g.,
Bortezomib) in multiple myeloma models [7].

Troubleshooting Common Experimental Issues

¢ High IC50 / Low Potency in Vitro: This is a common observation. Consider testing combinations
with other targeted agents or chemotherapeutics, as synergy can significantly lower effective doses
[7116]-

¢ Defining In-Vivo Doses: While clinical data informs on human-equivalent dosing, effective animal
doses vary by model. The 10-80 mg/kg range provides a starting point for efficacy studies [3] [4].
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¢ Handling and Solubility: Salirasib is typically dissolved in DMSO for in-vitro stock solutions. For in-
vivo studies, it has been administered orally (in carboxymethylcellulose) or intraperitoneally [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Salirasib Treatment Cycles in Clinical Trials]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b542350#salirasib-treatment-

duration-and-cycling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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